N-propyl-1-benzoxepine-4-carboxamide
Description
N-Propyl-1-benzoxepine-4-carboxamide is a heterocyclic organic compound featuring a benzoxepine core (a fused benzene and oxepine ring) with a propyl-substituted carboxamide group at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacological and material science applications. The compound is typically synthesized via cyclization reactions followed by amidation, with crystallographic data often resolved using programs like SHELXL, a standard tool for small-molecule refinement .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-propyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-2-8-15-14(16)12-7-9-17-13-6-4-3-5-11(13)10-12/h3-7,9-10H,2,8H2,1H3,(H,15,16) |
InChI Key |
RLMDSJBCOZURCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC2=CC=CC=C2OC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This method allows for the formation of the benzoxepine ring system through a series of cyclization reactions. The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-propyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, bromo, or other substituted derivatives.
Scientific Research Applications
N-propyl-1-benzoxepine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Mechanism of Action
The mechanism of action of N-propyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could interact with GABA receptors, leading to changes in neurotransmitter release and neuronal activity . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The benzoxepine scaffold differentiates this compound from analogous bicyclic systems. Key structural analogs include:
| Compound | Core Structure | Substituent | Key Structural Features |
|---|---|---|---|
| N-Propyl-1-benzoxepine-4-carboxamide | Benzoxepine | Propyl carboxamide | 7-membered oxepine ring fused to benzene |
| N-Methyl-1-benzofuran-4-carboxamide | Benzofuran | Methyl carboxamide | 5-membered furan ring fused to benzene |
| N-Propyl-1-benzazepine-4-carboxamide | Benzazepine | Propyl carboxamide | 7-membered azepine ring (nitrogen-containing) |
- Ring Size and Heteroatom : The 7-membered oxepine ring in benzoxepine derivatives introduces greater conformational flexibility compared to benzofuran (5-membered) but less strain than benzazepine (due to oxygen’s smaller atomic radius vs. nitrogen) .
Pharmacological Properties
- Binding Affinity : this compound shows moderate inhibition (IC₅₀ = 120 nM) against MAPKAPK2, a kinase involved in inflammation, outperforming benzofuran analogs (IC₅₀ > 500 nM) due to better fit in the kinase’s hydrophobic pocket.
- Selectivity : Compared to benzazepine derivatives, the oxygen atom in benzoxepine reduces off-target interactions with serotonin receptors (e.g., 5-HT₂A), as observed in radioligand binding assays.
Physicochemical Properties
| Property | This compound | N-Methyl-1-Benzofuran-4-Carboxamide | N-Propyl-1-Benzazepine-4-Carboxamide |
|---|---|---|---|
| LogP (Lipophilicity) | 2.8 | 1.9 | 3.1 |
| Aqueous Solubility (mg/mL) | 0.45 | 1.2 | 0.32 |
| Melting Point (°C) | 148–150 | 162–164 | 135–137 |
- Solubility : The benzoxepine derivative’s intermediate LogP balances solubility and permeability, making it more viable for oral formulations than the highly lipophilic benzazepine analog.
- Thermal Stability : Higher melting point vs. benzazepine correlates with stronger crystal packing, often resolved via SHELXL refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
